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1-(7-Bromo-5-methyl-1H-indol-3-

yl)ethan-1-one

CAS No.: 1909252-90-9

Cat. No.: B1449994

Get Quote

The structural versatility of the indole ring allows for the design of compounds that can

specifically target diseased cells while minimizing toxicity to normal tissues[1]. Recent literature

highlights three primary mechanistic pathways where novel indole derivatives excel:

Tubulin Polymerization Inhibition: Indole-acrylamide derivatives bind to tubulin, preventing

microtubule formation. This leads to G2/M-phase cell cycle arrest and subsequent apoptosis

in hepatocellular carcinoma[1].

Epigenetic Modulation (LSD1 & HDAC): Indole derivatives act as highly potent inhibitors of

Lysine-Specific Demethylase 1 (LSD1), restoring normal gene expression patterns to combat

lung cancer proliferation[1].

Microbial Membrane Disruption: In agricultural and clinical mycology, indole derivatives

incorporating benzothiazole and piperidine moieties disrupt cellular membrane integrity,

causing cytoplasmic leakage and elevated malondialdehyde (MDA) levels in pathogens like

Phytophthora capsici[2].
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Fig 1. Mechanistic pathways of novel indole derivatives across oncology and antifungal

applications.
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To objectively evaluate these compounds, we must look at how their biochemical potency

translates to phenotypic disease suppression. The table below summarizes the translational

data of leading novel indole derivatives.

Compound
Class

Primary Target
In Vitro
Efficacy

In Vivo
Efficacy

Source

Indole-

Acrylamide

(Compound 1)

Tubulin

Polymerization

IC₅₀ = 5.0 µM

(Huh7 cells)

Induces G2/M

arrest; reduces

tumor burden

[1]

Indole-LSD1

Inhibitor

(Compound 43)

LSD1

(Epigenetic)

IC₅₀ = 0.050 µM

(Enzyme assay);

0.74 µM (A549

cells)

Restores gene

expression;

suppresses lung

tumor growth

[1]

Benzothiazole-

Piperidine Indole

(Compound H12)

Fungal Cell

Membrane

EC₅₀ = 8.59

µg/mL (P.

capsici)

38.30%

protective

efficacy

(eggplant model,

superior to

Azoxystrobin)

[2]

β-Carboline

Alkaloid

(Dehydrocrenatid

ine)

Bax/Bcl-xl

(Apoptosis)

IC₅₀ = 3.5 µM

(HepG2 cells)

Suppresses

hepatocellular

carcinoma

xenografts

[3]

Translational Insight: Compound H12 is a prime example of successful translation. Its in vitro

EC₅₀ of 8.59 µg/mL directly correlated with superior in vivo protective efficacy (38.30%)

compared to commercial standards like azoxystrobin (28.72%)[2]. Conversely, highly potent in

vitro kinase inhibitors often require structural modifications (e.g., fluorination or spiro-fusions) to

prevent rapid CYP450-mediated clearance in vivo.

Self-Validating Experimental Workflows
A common methodological flaw is relying solely on cell viability assays (like MTT) and

assuming the mechanism of death. As scientists, we must build self-validating systems where
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causality is proven at every step.
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Fig 2. Self-validating experimental workflow bridging in vitro mechanisms to in vivo efficacy.

Protocol A: In Vitro Mechanistic Validation
Purpose: To prove that the IC₅₀ reflects true on-target cytostatic/cytotoxic mechanisms rather

than non-specific chemical lysis.

Cell Viability Profiling (CellTiter-Glo / MTT):

Step: Seed target cells (e.g., HepG2) and non-tumorigenic control cells (e.g., HEK293) at

5,000 cells/well. Treat with the indole derivative (0.1–100 µM) for 48h.

Causality: Establishing the therapeutic window. A valid lead must show an IC₅₀ in the low

micromolar/nanomolar range for cancer cells while sparing normal cells[4].

Flow Cytometry (Annexin V/PI & Propidium Iodide Cell Cycle):

Step: Treat cells at 0.5×, 1×, and 2× the established IC₅₀. Stain with Annexin V-FITC/PI for

apoptosis and PI/RNase for cell cycle.

Causality: Differentiates the mechanism. If the compound is a tubulin inhibitor, you must

observe an accumulation of cells in the G2/M phase prior to the onset of early apoptosis

(Annexin V+/PI-)[1].

Orthogonal Target Engagement (Western Blot):
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Step: Lyse treated cells and probe for downstream effectors (e.g., upregulated Bax,

downregulated Bcl-xl, or cleaved PARP)[3].

Protocol B: In Vivo Efficacy & PK/PD Correlation
Purpose: To validate that phenotypic tumor reduction is driven by the drug reaching the target

tissue at biologically relevant concentrations.

Xenograft Establishment & Dosing:

Step: Inject 5×10⁶ target cells subcutaneously into the flank of BALB/c nude mice. Once

tumors reach ~100 mm³, randomize into Vehicle, Standard of Care (e.g., Doxorubicin),

and Indole Derivative groups. Dose via oral gavage or IV.

Pharmacokinetic (PK) Sampling (LC-MS/MS):

Step: Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract tumors from a

satellite cohort at T_max.

Causality: You must prove that the intratumoral concentration of the indole derivative

exceeds the in vitro IC₅₀. If tumor volume shrinks but intratumoral drug levels are zero, the

efficacy is an artifact of systemic toxicity (e.g., weight loss/cachexia) rather than targeted

action.

Pharmacodynamic (PD) Biomarker Analysis:

Step: Perform Immunohistochemistry (IHC) on the extracted tumor tissue for proliferation

markers (Ki-67) and target-specific markers (e.g., LSD1 methylation status).

Causality: Matching the in vivo IHC data to the in vitro Western Blot data closes the self-

validating loop, proving the drug works via the exact mechanism engineered during

discovery.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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